5-((2-Fluorophenyl)methyl)-3-methyl-2-pyrrolidinone
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Overview
Description
5-((2-Fluorophenyl)methyl)-3-methyl-2-pyrrolidinone is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a fluorophenyl group attached to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Fluorophenyl)methyl)-3-methyl-2-pyrrolidinone can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzyl bromide with 3-methyl-2-pyrrolidinone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
5-((2-Fluorophenyl)methyl)-3-methyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-((2-Fluorophenyl)methyl)-3-methyl-2-pyrrolidinone has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((2-Fluorophenyl)methyl)-3-methyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzylamine: Shares the fluorophenyl group but differs in the presence of an amine group instead of a pyrrolidinone ring.
3-Methyl-2-pyrrolidinone: Lacks the fluorophenyl group but shares the pyrrolidinone core structure.
N-Methyl-2-pyrrolidone: Similar pyrrolidinone structure but with a methyl group attached to the nitrogen atom.
Uniqueness
5-((2-Fluorophenyl)methyl)-3-methyl-2-pyrrolidinone is unique due to the combination of the fluorophenyl group and the pyrrolidinone ring. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds .
Properties
CAS No. |
97562-00-0 |
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Molecular Formula |
C12H14FNO |
Molecular Weight |
207.24 g/mol |
IUPAC Name |
5-[(2-fluorophenyl)methyl]-3-methylpyrrolidin-2-one |
InChI |
InChI=1S/C12H14FNO/c1-8-6-10(14-12(8)15)7-9-4-2-3-5-11(9)13/h2-5,8,10H,6-7H2,1H3,(H,14,15) |
InChI Key |
ZXPDGONCWLTSQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1=O)CC2=CC=CC=C2F |
Origin of Product |
United States |
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